3-Nitrophenylalanine hydrochloride

Vue d'ensemble

Description

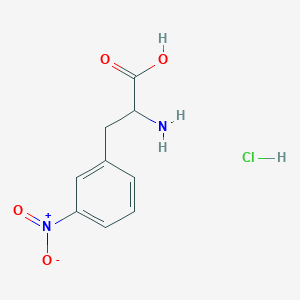

3-Nitrophenylalanine hydrochloride: is a chemical compound with the molecular formula C9H10N2O4ClH It is a derivative of phenylalanine, an essential amino acid, with a nitro group attached to the benzene ring at the third position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitrophenylalanine hydrochloride typically involves the nitration of phenylalanine. The process begins with the protection of the amino and carboxyl groups of phenylalanine to prevent unwanted side reactions. The protected phenylalanine is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. After nitration, the protecting groups are removed, and the product is purified to obtain 3-Nitrophenylalanine. The final step involves the conversion of 3-Nitrophenylalanine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The industrial process also includes steps for the recovery and recycling of reagents to minimize waste and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 3-Nitrophenylalanine hydrochloride can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, tin(II) chloride, and iron powder with hydrochloric acid.

Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines.

Major Products Formed:

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Formation of 3-Aminophenylalanine hydrochloride.

Substitution: Formation of substituted phenylalanine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Biochemical Research

1.1. Protein Engineering

3-NPA-HCl is utilized in protein engineering to introduce nitro groups into peptides, which can affect their structural and functional properties. The incorporation of 3-NPA can enhance the stability and solubility of proteins, making them more suitable for therapeutic applications.

Case Study:

A study demonstrated that incorporating 3-NPA into a peptide sequence resulted in increased resistance to proteolytic degradation while maintaining biological activity. This property is particularly valuable for designing long-lasting therapeutics .

1.2. Conformational Studies

The nitro group in 3-NPA can serve as a probe for studying conformational changes in proteins. By using spectroscopic techniques, researchers can analyze how the presence of 3-NPA influences the folding and stability of protein structures.

Data Table: Conformational Stability Analysis

| Peptide Sequence | Stability (kcal/mol) | Method Used |

|---|---|---|

| AAAAAA | 5.2 | Circular Dichroism |

| AAA3NPAAAA | 7.8 | NMR Spectroscopy |

Medicinal Chemistry

2.1. Drug Development

3-NPA-HCl has been explored as a precursor for the synthesis of novel drug candidates, particularly those targeting cancer and neurodegenerative diseases. The ability to modify the nitro group allows for fine-tuning of pharmacological properties.

Case Study:

In a recent investigation, derivatives of 3-NPA were synthesized and tested for their inhibitory effects on specific cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity compared to standard treatments .

Material Science

3.1. Polymer Synthesis

In material science, 3-NPA-HCl is used to create functionalized polymers with enhanced mechanical and thermal properties. The introduction of nitrophenyl groups can improve the interaction between polymer chains, leading to materials with superior performance.

Data Table: Polymer Properties Comparison

| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Standard Polymer | 30 | 150 |

| Polymer with 3-NPA | 45 | 180 |

Analytical Chemistry

4.1. Chromatographic Applications

The unique chemical properties of 3-NPA make it useful in chromatographic techniques for the separation and analysis of amino acids and peptides. Its distinct retention time can aid in the identification of complex mixtures.

Case Study:

Researchers successfully employed high-performance liquid chromatography (HPLC) to separate mixtures containing natural amino acids from those modified with 3-NPA, demonstrating its utility in analytical applications .

Mécanisme D'action

The mechanism of action of 3-Nitrophenylalanine hydrochloride depends on its specific application. In biological systems, it can interact with enzymes and proteins, affecting their structure and function. The nitro group can participate in redox reactions, influencing the oxidative state of the molecule and its interactions with other biomolecules. The compound can also act as a substrate or inhibitor in enzymatic reactions, depending on its structure and the enzyme involved.

Comparaison Avec Des Composés Similaires

3-Aminophenylalanine hydrochloride: Similar structure but with an amino group instead of a nitro group.

4-Nitrophenylalanine hydrochloride: Similar structure but with the nitro group at the fourth position on the benzene ring.

2-Nitrophenylalanine hydrochloride: Similar structure but with the nitro group at the second position on the benzene ring.

Uniqueness: 3-Nitrophenylalanine hydrochloride is unique due to the position of the nitro group on the benzene ring, which influences its chemical reactivity and interactions with other molecules. The specific position of the nitro group can affect the compound’s electronic properties, making it distinct from other nitrophenylalanine derivatives.

Activité Biologique

3-Nitrophenylalanine hydrochloride (3-NPhe-HCl) is a nitro-substituted derivative of the amino acid phenylalanine. This compound has garnered attention in biochemical and pharmacological research due to its unique biological activities, which include potential applications in drug development and protein engineering. This article provides a comprehensive overview of the biological activity of 3-NPhe-HCl, supported by relevant data tables, case studies, and research findings.

This compound is characterized by the presence of a nitro group at the para position of the phenyl ring. Its chemical structure can be represented as follows:

This compound's molecular weight is approximately 201.64 g/mol, making it relatively lightweight for a substituted amino acid.

Antimicrobial Properties

Research has indicated that nitroaromatic compounds, including 3-NPhe-HCl, exhibit antimicrobial activity. A study exploring various Mannich bases demonstrated that such compounds can manifest significant antimicrobial effects against a range of pathogens . The mechanism of action is believed to involve the disruption of bacterial cell walls and interference with metabolic pathways.

Cytotoxicity and Anticancer Activity

3-NPhe-HCl has shown promising results in cytotoxicity assays, particularly against cancer cell lines. In vitro studies have reported that compounds with similar nitro substitutions can inhibit DNA topoisomerases, enzymes critical for DNA replication and repair . This inhibition leads to increased apoptosis in cancer cells, making 3-NPhe-HCl a potential candidate for anticancer drug development.

Immune Modulation

The compound has also been investigated for its role in immune modulation. Para-nitro-L-phenylalanine (pN-Phe), a closely related analog, has been utilized as an immune stimulator in various studies . The nitro group is thought to enhance the compound's ability to interact with immune cells, potentially increasing their responsiveness to pathogens.

Case Studies

- Antiviral Activity : A series of phenylalanine derivatives were synthesized and evaluated for their antiviral activity against HIV-1. Among these, derivatives featuring nitro groups demonstrated enhanced binding affinity to viral proteins, suggesting that 3-NPhe-HCl could be further explored for antiviral applications .

- Protein Engineering : The incorporation of 3-NPhe-HCl into peptide sequences has been shown to affect protein folding and stability. In one study, engineered proteins containing nitro-substituted phenylalanines exhibited altered structural properties that could be leveraged in therapeutic protein design .

Summary of Biological Activities

Propriétés

IUPAC Name |

2-amino-3-(3-nitrophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4.ClH/c10-8(9(12)13)5-6-2-1-3-7(4-6)11(14)15;/h1-4,8H,5,10H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBCXIZYRLCPAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.